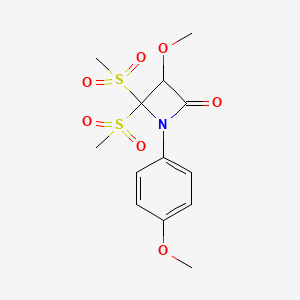
4-Hydroxybutyl 2-bromo-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxybutyl 2-bromo-2-methylpropanoate is an organic compound with the molecular formula C8H15BrO3 It is a brominated ester, specifically a derivative of 2-bromo-2-methylpropanoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Hydroxybutyl 2-bromo-2-methylpropanoate can be synthesized through the esterification of 2-bromo-2-methylpropanoic acid with 1,4-butanediol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxybutyl 2-bromo-2-methylpropanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Hydrolysis: The ester group can be hydrolyzed in the presence of acids or bases to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and thiols are common nucleophiles used in substitution reactions.
Bases: Sodium hydroxide or potassium hydroxide are typically used in elimination reactions.
Acids/Bases: Hydrochloric acid or sodium hydroxide can be used for hydrolysis reactions.
Major Products
Substitution: Depending on the nucleophile, products such as 4-hydroxybutyl 2-hydroxy-2-methylpropanoate can be formed.
Elimination: Alkenes such as 4-hydroxybutyl methacrylate can be produced.
Hydrolysis: The hydrolysis of the ester yields 2-bromo-2-methylpropanoic acid and 1,4-butanediol.
Wissenschaftliche Forschungsanwendungen
4-Hydroxybutyl 2-bromo-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-hydroxybutyl 2-bromo-2-methylpropanoate involves its ability to undergo various chemical reactions, as described above. The bromine atom in the molecule is highly reactive, making it a suitable candidate for substitution and elimination reactions. The ester group can be hydrolyzed to release the corresponding carboxylic acid and alcohol, which can further participate in other chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-bromo-2-methylpropanoate: Similar in structure but with an ethyl group instead of a hydroxybutyl group.
Methyl 2-bromo-2-methylpropanoate: Similar in structure but with a methyl group instead of a hydroxybutyl group.
2-Bromo-2-methylpropanoic acid: The parent acid of the ester.
Uniqueness
4-Hydroxybutyl 2-bromo-2-methylpropanoate is unique due to the presence of both a bromine atom and a hydroxybutyl group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
274693-62-8 |
|---|---|
Molekularformel |
C8H15BrO3 |
Molekulargewicht |
239.11 g/mol |
IUPAC-Name |
4-hydroxybutyl 2-bromo-2-methylpropanoate |
InChI |
InChI=1S/C8H15BrO3/c1-8(2,9)7(11)12-6-4-3-5-10/h10H,3-6H2,1-2H3 |
InChI-Schlüssel |
ZTAWHNGQPCHHAH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)OCCCCO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methanimidamide, N'-[2-(1H-indol-3-yl)ethyl]-N,N-dimethyl-](/img/structure/B12578953.png)
![5-Chloro-2-hydroxy-N-[3-(trifluoromethoxy)phenyl]benzamide](/img/structure/B12578958.png)
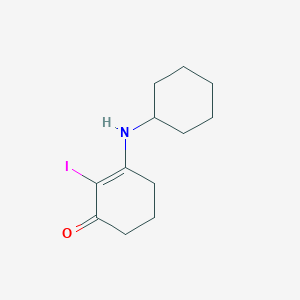
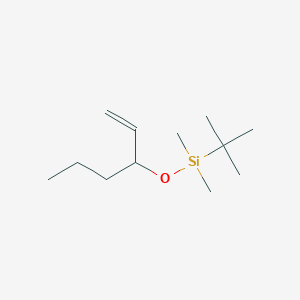
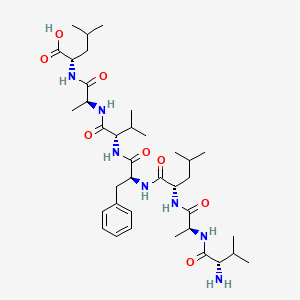
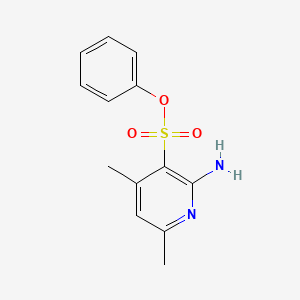

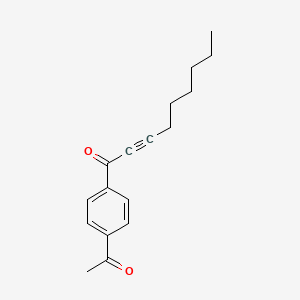

![(3S)-3-[(Benzyloxy)methyl]-1,4-dioxane-2,5-dione](/img/structure/B12579009.png)
![1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 1-ethyl-](/img/structure/B12579020.png)
![2,4-Di-tert-butyl-6-({[(pyridin-2-yl)methyl]amino}methyl)phenol](/img/structure/B12579026.png)
